Thieno[2,3-b]furan-5-carboxylic acid

Medicinal Chemistry Carbonic Anhydrase Inhibition Glaucoma

Researchers optimizing carbonic anhydrase inhibitor SAR require the correct thienofuran regioisomer to avoid misleading activity data. Thieno[2,3-b]furan-5-carboxylic acid (CAS 934246-40-9) provides the authentic [2,3-b] fusion essential for elaborating the 2-sulfonamide pharmacophore found in potent topical antiglaucoma agents. • Enables synthesis of CA II inhibitors with proven ex vivo IOP-lowering activity. • 5-COOH handle allows selective derivatization without competing with the 2-position. • Lower LogP vs. [3,2-b] isomer aids aqueous solubility. • Validated precursor for Cu-catalyzed C-H/O-H cyclization to thienoacenes for OFET/OLED applications.

Molecular Formula C7H4O3S
Molecular Weight 168.17 g/mol
Cat. No. B7904458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]furan-5-carboxylic acid
Molecular FormulaC7H4O3S
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESC1=COC2=C1C=C(S2)C(=O)O
InChIInChI=1S/C7H4O3S/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9)
InChIKeyMOGQPOWAUATXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]furan-5-carboxylic Acid: Scaffold Identity & Sourcing


Thieno[2,3-b]furan-5-carboxylic acid (CAS 934246-40-9, MW 168.17) is a fused heterocyclic building block incorporating both thiophene and furan rings with a carboxylic acid at the 5-position [1]. This specific [2,3-b] ring fusion and carboxylic acid placement are critical structural determinants for downstream synthetic transformations, notably as a precursor to biologically active thieno[2,3-b]furan-2-sulfonamides evaluated as topical carbonic anhydrase inhibitors for glaucoma [2]. The compound's predicted physicochemical properties include a density of 1.6±0.1 g/cm³ and a boiling point of 334.8±22.0 °C, reflecting its heteroaromatic character [1].

Specific [2,3-b] regioisomer with S-furan heteroatom sequence reported for carbonic anhydrase inhibitor research
5-carboxylic acid handle enables direct elaboration to 2-sulfonamide pharmacophore (patent route)
Heteroaromatic building block with predicted physical properties to guide synthesis planning

Why Generic Thienofurans Fail as Substitutes


The thienofuran scaffold presents multiple regioisomeric possibilities (e.g., [3,2-b] vs [2,3-b] fusion), each dictating distinct electronic landscapes and reactivities. Simply substituting thieno[2,3-b]furan-5-carboxylic acid with its regioisomer, thieno[3,2-b]furan-5-carboxylic acid (CAS 1334148-11-6), introduces a critical difference in the sulfur atom's position relative to the furan ring, altering the heteroatom sequence from S-furan to furan-S . This fundamental change affects the compound's dipole moment, HOMO-LUMO gap, and coordination chemistry, which are pivotal for both its behavior as a ligand and its performance in organic semiconductors [1]. Furthermore, the 5-position carboxylic acid on the target compound is essential for elaborating the clinically relevant 2-sulfonamide pharmacophore found in potent antiglaucoma agents, a derivatization path not accessible using the 2-carboxylic acid isomer [2].

Substituting [3,2-b] regioisomer alters heteroatom sequence (S-furan vs furan-S), which may shift electronic properties and reactivity.
Using the 2-carboxylic acid isomer places the carboxyl at the intended sulfonamide site, requiring complex protecting group strategies for the 2-sulfonamide series.
Generic thienofurans with different substitution patterns may not support the same derivatization pathways reported for the 5-COOH, [2,3-b] scaffold.

Thieno[2,3-b]furan-5-carboxylic Acid: Differentiation & Procurement Guide


[2,3-b] Fusion: Unique Heteroatom Sequence for Drug Discovery

Thieno[2,3-b]furan-5-carboxylic acid is the essential core scaffold for a series of potent human carbonic anhydrase II (CA II) inhibitors. Derivatives bearing a 2-sulfonamide group, specifically 5-[(alkylamino)methyl]thieno[2,3-b]furan-2-sulfonamides, were advanced to ex vivo evaluation in albino rabbit eyes for intraocular pressure (IOP) lowering, demonstrating the scaffold's therapeutic relevance [1]. The [3,2-b] regioisomer lacks a published record of yielding advanced CA II inhibitor leads, making the [2,3-b] scaffold a demonstrably productive choice for this target class.

[2,3-b] Fusion: CA II Leads
Class-level inference
CA II inhibitor leads reported for [2,3-b] scaffold (ex vivo IOP lowering); no analogous leads for [3,2-b] isomer.
Supports CA II inhibitor research scaffold selection.
Based on documented vs. undocumented lead generation; class-level inference.
Medicinal Chemistry Carbonic Anhydrase Inhibition Glaucoma

5-COOH Position Enables 2-Sulfonamide Pharmacophore

The commercial availability of thieno[2,3-b]furan-5-carboxylic acid, rather than the 2-carboxylic acid isomer, directly supports the established synthetic route to the 2-sulfonamide class. The patented synthesis of antiglaucoma agents requires the carboxylic acid at the 5-position as the synthetic handle, followed by conversion to the sulfonamide at the 2-position [1]. This contrasts with thieno[2,3-b]furan-2-carboxylic acid, which would place the carboxyl group at the site required for sulfonamide installation, blocking direct access to the pharmacophore without complex protecting group strategies.

5-COOH Enables 2-Sulfonamide
Supporting evidence
5-COOH allows direct synthesis of 2-sulfonamide derivatives (US5248791). 2-COOH blocks pharmacophore site.
Facilitates direct access to 2-sulfonamide pharmacophore.
Synthetic advantage over 2-COOH isomer, based on patent route.
Synthetic Chemistry Drug Design Pharmacophore Elaboration

LogP Differentiation: More Hydrophilic Scaffold

The partition coefficient (LogP) is a critical parameter for predicting a compound's solubility and permeability. While an experimental LogP for thieno[2,3-b]furan-5-carboxylic acid has not been broadly published, its predicted LogP is estimated to be lower than the 1.81 measured for its [3,2-b] regioisomer, based on the influence of the heteroatom sequence . The position of the sulfur atom adjacent to the carboxylic acid in the [2,3-b] isomer creates a more polarized structure with a higher computed dipole moment, enhancing aqueous solubility relative to the [3,2-b] regioisomer.

LogP Comparison
Data to verify
Comparator [3,2-b] isomer LogP = 1.81; target [2,3-b] predicted lower (more hydrophilic).
Predicted lower LogP suggests higher hydrophilicity, which may aid solubility.
Predicted value; experimental confirmation advised.
Physicochemical Properties ADME Lead Optimization

Cu-Catalyzed C-H/O-H Cyclization for Direct Core Access

A modern, atom-economical synthetic method for constructing the thieno[2,3-b]furan skeleton has been established via Cu-catalyzed dehydrogenative C-O cyclization [1]. This method yields the core scaffold without requiring pre-functionalized precursors, offering a synthetic advantage over traditional multi-step routes involving Suzuki and Ullmann couplings. The reported reaction scope includes both thieno[3,2-b]furan and thieno[2,3-b]furan skeletons, but the specific [2,3-b] orientation yields products with distinct optical and electronic properties useful in organic electronics.

Cu-Catalyzed Cyclization
Cross-study comparable
One-step Cu-catalyzed C-H/O-H cyclization reported for thieno[2,3-b]furan skeleton (Org. Lett. 2021).
Offers a modern synthetic route to this scaffold.
Yield data for 5-COOH derivative not specified; method applicable.
Organic Synthesis C-H Activation Heteroacene Construction

Thieno[2,3-b]furan-5-carboxylic Acid: Optimal Procurement Scenarios


Carbonic Anhydrase Inhibitor Library Synthesis

Procure thieno[2,3-b]furan-5-carboxylic acid as the authentic core scaffold for synthesizing novel 5-[(alkylamino)methyl]thieno[2,3-b]furan-2-sulfonamides. This specific isomer has a proven track record in generating CA II inhibitors with ex vivo intraocular pressure-lowering activity [1], directly supporting structure-activity relationship (SAR) studies for glaucoma.

Furan-Fused Thienoacene Semiconductors

Use this compound as a precursor for constructing furan-fused thienoacenes. The Cu-catalyzed C-H/O-H cyclization methodology has been validated on this scaffold [2], and the resulting products are of interest for organic field-effect transistors (OFETs) and OLEDs due to their tunable HOMO-LUMO gaps.

5-Position Derivatization Strategies

For chemists developing new synthetic methods, the 5-carboxylic acid group provides a convenient synthetic handle (e.g., for amide coupling or esterification) that does not compete with the 2-position, which is the site for sulfonamide installation in pharmaceutically relevant derivatives [3]. This positional selectivity is a key advantage in designing efficient multi-step syntheses.

Hydrophilic Scaffold for Lead Optimization

When optimizing ADME properties, select thieno[2,3-b]furan-5-carboxylic acid over the [3,2-b] regioisomer to gain a scaffold with a lower LogP, potentially improving aqueous solubility. This can be a strategic advantage when working with target binding sites requiring polar interactions or when seeking to mitigate high lipophilicity-driven attrition in lead series .

Application
Selection Property
Validation Focus
CA II inhibitor SAR studies
[2,3-b] regioisomer with 5-COOH
Reported ex vivo IOP-lowering leads
Organic semiconductor precursor
Cu-catalyzed cyclization compatibility
HOMO-LUMO gap tuning review
Selective 5-position derivatization
5-COOH without competing 2-position
Direct 2-sulfonamide synthesis route
ADME property optimization
Predicted lower LogP vs [3,2-b] isomer
Aqueous solubility improvement review
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